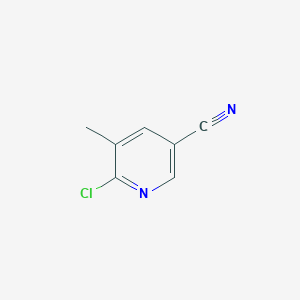

![molecular formula C7H7NO B1589883 7-氧杂双环[2.2.1]庚-5-烯-2-腈 CAS No. 53750-68-8](/img/structure/B1589883.png)

7-氧杂双环[2.2.1]庚-5-烯-2-腈

描述

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a chemical compound with the molecular formula C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da . It is also known by its IUPAC name, 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives was accomplished by the highly diastereoselective Diels–Alder reaction of (S)- and ®-3-(2-pyridylsulphinyl)acrylates with furan . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides is reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .Molecular Structure Analysis

The InChI code for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is 1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 . The InChI key is AHQSHUPQQYFVER-UHFFFAOYSA-N .Chemical Reactions Analysis

The Diels-Alder reaction occurs in a single step, with the pi electrons from the diene being transferred to the dienophile and flowing in a cyclic manner . Under the same reaction conditions, 7-oxabicyclo[2.2.1]hept-5-enes were synthesized when furfuryl .Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a liquid at room temperature . The compound should be stored in a refrigerator .科学研究应用

丁烯内酯的合成

该化合物是合成4,4-二烷基-2-丁烯内酯的中间体。 该过程涉及与两摩尔格氏试剂的反应,然后是环回反应以释放双键 .

多共轭体系

它在合成线性芳香共轭聚合物方面有应用,这些聚合物在电子学和材料科学领域具有重要意义 .

狄尔斯-阿尔德反应

该化合物用于与2-甲基呋喃进行高度区域选择性的狄尔斯-阿尔德反应,这是各种合成有机过程中的关键步骤 .

实验室合成教育

它用于教育环境中教授有机化学实验室技术,例如[4+2]环加成反应和核磁共振波谱表征 .

表面化学

该化合物用于在硅表面上创建定义明确的透明质酸修饰的聚(exo-7-氧杂双环[2.2.1]庚-5-烯-2,3-二羧酸酐)刷,这对于生物医学应用具有意义 .

天然产物的全合成

它在天然产物的全合成中发挥作用,展示了从该化合物衍生物开始的快速复杂性形成 .

绿色合成策略

涉及该化合物的不寻常的分子内环化提供了一种新的策略,可以有效地绿色合成7-氧杂-2-氮杂双环[2.2.1]庚-5-烯骨架 .

安全和危害

属性

IUPAC Name |

7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQSHUPQQYFVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(C1C#N)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481101 | |

| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-68-8 | |

| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 7-Oxabicyclo[2.2.1]heptan-2-one from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile?

A1: 7-Oxabicyclo[2.2.1]heptan-2-one can be synthesized from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile through a multi-step process. First, a Diels-Alder reaction between furan and α-chloroacrylonitrile produces a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. [] Subsequent catalytic hydrogenation of the double bond followed by hydrolysis, acyl azide formation, Curtius rearrangement, and hydrolysis of the resulting α-chloro isocyanates yields the desired 7-Oxabicyclo[2.2.1]heptan-2-one. []

Q2: How does the stereochemistry of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile affect its reactivity in ring-opening/cross metathesis (ROCM) reactions?

A2: Research shows distinct reactivity differences between exo- and endo-2-cyano-7-oxanorbornenes (another name for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile) in ROCM reactions with allyl alcohol or allyl acetate using ruthenium alkylidene catalysts. [] The stereochemistry influences the chemoselectivity (ROCM vs ROMP), regioselectivity (1,2- vs 1,3-product formation), and stereoselectivity (E/Z isomerism) of the reaction, highlighting the importance of stereochemical control in these transformations. []

Q3: Can you describe a specific reaction involving 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile and its structural characterization?

A3: 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile reacts with benzonitrile oxide, yielding a crystalline product. [] X-ray crystallography studies revealed the product's structure, confirming its molecular formula as C13H11NO3. [] The crystal structure analysis provided detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of the reactivity and structural features of the compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)

![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)

![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)

![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)